N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide
Description
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-13-5-3-11(4-6-13)15-9-22-17(19-15)20-16(21)14-8-10-1-2-12(14)7-10/h3-6,9-10,12,14H,1-2,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMIBZXECKEBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Thiazole Substituents
Key Insight: The 4-chlorophenyl-thiazole core is critical for bioactivity.
Bicyclo[2.2.1]heptane Carboxamide Derivatives
Key Insight : The bicycloheptane scaffold enhances conformational rigidity, improving target selectivity. Substituents on the carboxamide nitrogen (e.g., mesityl, piperazine) dictate pharmacological specificity (e.g., ion channel vs. GPCR targets) .
Derivatives with Halogen or Electron-Withdrawing Groups
Key Insight : Halogens (Cl) and electron-withdrawing groups (CN) modulate electronic density on the bicycloheptane, influencing reactivity in photoinduced functionalization reactions .
Research Findings and Pharmacological Implications
- Anti-Tumor Activity : Thiazole derivatives with 4-chlorophenyl groups show moderate to high cytotoxicity, likely due to intercalation or topoisomerase inhibition .
- Serotonin Receptor Modulation: Norbo-11/12 exhibit nanomolar affinity for 5-HT1A/7 receptors, attributed to the 4-chlorophenylpiperazine side chain’s interaction with hydrophobic receptor pockets .
- Ion Channel Targeting : ML213’s mesityl group enhances KV7.2/4 selectivity by filling a hydrophobic cavity absent in the target compound’s thiazole-based structure .
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide?
Methodological Answer :
- Step 1 : Begin with the preparation of the bicyclo[2.2.1]heptane-2-carboxylic acid precursor via Diels-Alder reactions or catalytic hydrogenation of norbornene derivatives.
- Step 2 : Couple the carboxylic acid to the 4-(4-chlorophenyl)-1,3-thiazol-2-amine moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF under nitrogen atmosphere .
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural integrity and purity of this compound be validated?
Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl or DMSO-d) to resolve aromatic protons (δ 7.2–8.1 ppm for thiazole and chlorophenyl groups) and bicycloheptane backbone signals (δ 1.5–3.0 ppm) .
- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~375–400 Da, depending on isotopic Cl pattern) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields and selectivity during synthesis?
Methodological Answer :
- Design of Experiments (DoE) : Vary parameters systematically (temperature: 25–80°C; solvent polarity: THF vs. DMF; catalyst: DMAP vs. pyridine) to identify optimal conditions .
- Kinetic Monitoring : Use TLC or in-situ FTIR to track reaction progress and minimize side products (e.g., hydrolysis of the carboxamide group) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while non-polar solvents improve bicycloheptane stability .
Q. How should contradictions in reported biological activity data be resolved?
Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to isolate variables .
- Structural Analogs : Compare activity of derivatives (e.g., substituting Cl with -OCH or -CF) to assess pharmacophore specificity .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to evaluate binding affinity discrepancies across protein conformers .
Q. What strategies are effective for evaluating stability under physiological conditions?
Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed carboxylic acid) .
- Oxidative Stability : Expose to HO (3% v/v) and monitor via UV-Vis spectroscopy for thiazole ring oxidation .
Q. How can potential therapeutic targets be identified for this compound?
Methodological Answer :
- Target Profiling : Screen against kinase or GPCR panels using fluorescence polarization assays .
- Transcriptomics : Treat model cell lines (e.g., HeLa or HEK293) and perform RNA-seq to identify differentially expressed pathways .
- Structural Bioinformatics : Use AutoDock Vina to predict binding to proteins with conserved bicycloheptane-binding pockets (e.g., cyclooxygenase isoforms) .
Q. What computational methods are suitable for predicting reactivity or metabolism?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., thiazole C2 position) prone to nucleophilic attack .
- Metabolism Prediction : Use SwissADME or MetaPrint2D to forecast Phase I/II metabolites (e.g., hydroxylation at bicycloheptane bridge) .
Data Contradiction Analysis Framework
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